![molecular formula C11H7FOS B1324118 3-(2-Fluorobenzoyl)thiophene CAS No. 898771-27-2](/img/structure/B1324118.png)
3-(2-Fluorobenzoyl)thiophene
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Overview
Description
Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as “3-(2-Fluorobenzoyl)thiophene”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
“3-(2-Fluorobenzoyl)thiophene” and its substituted derivatives are very important classes of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . They are essential heterocyclic compounds and show a variety of properties and applications .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Thiophene Derivatives
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The structures were confirmed by FTIR, MS and 1H-NMR .
Future Directions
Mechanism of Action
Target of Action
3-(2-Fluorobenzoyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
(2-fluorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEDIIMTLOBKCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641846 |
Source
|
Record name | (2-Fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorobenzoyl)thiophene | |
CAS RN |
898771-27-2 |
Source
|
Record name | (2-Fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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